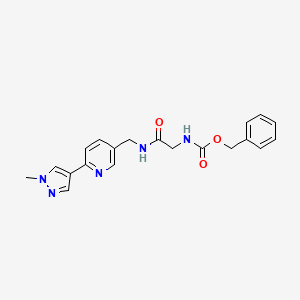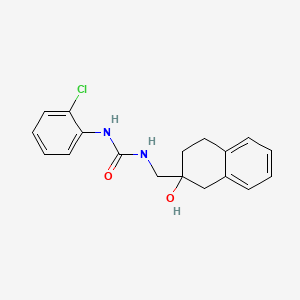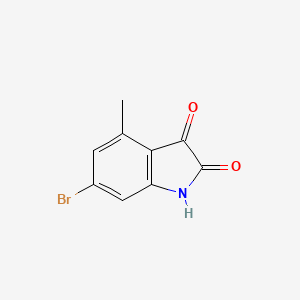
6-Bromo-4-methylindoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
6-Bromo-4-methylindoline-2,3-dione has been identified as an important intermediate in the synthesis of various biologically active compounds. For instance, the compound 6-bromo-4-iodoquinoline, synthesized from related precursors, serves as a crucial intermediate for creating a range of biologically active entities, including GSK2126458 (Wang et al., 2015). Additionally, it has been shown that 6-bromo-2-methylquinoline-5,8-dione, a compound closely related to this compound, is an essential intermediate for the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones. This synthesis involves intriguing chemistry, especially concerning the regioselectivity in nucleophilic substitution reactions of the compound with various amines (Choi & Chi, 2004).
Crystal Structure Analysis
Detailed studies of compounds structurally similar to this compound, such as 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, have been conducted to understand their crystal structures and molecular interactions. For instance, the analysis of intermolecular hydrogen bonding and π–π contacts provided insights into the stabilization of the crystal structure of the compound (Abdellaoui et al., 2019).
Biochemical and Pharmacological Applications
While the specific compound this compound itself may not have direct reported applications in biochemical or pharmacological research, closely related compounds have been studied for their biological activities. For example, certain phthalimide derivatives, which are structurally related to this compound, have been identified as potent inhibitors of protoporphyrinogen oxidase (PPO), an enzyme significant in herbicidal activity (Gao et al., 2019).
Propiedades
IUPAC Name |
6-bromo-4-methyl-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-4-2-5(10)3-6-7(4)8(12)9(13)11-6/h2-3H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXWZUFXDKESFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=O)N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
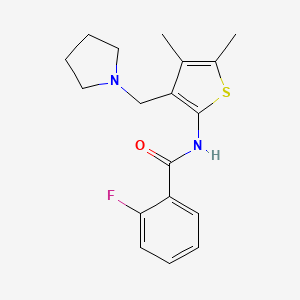
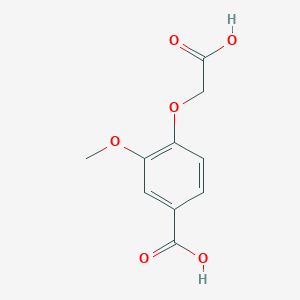
![4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine](/img/no-structure.png)
![4,4-Dimethyl-3-[(4-nitrophenyl)methyl]-1,3-oxazolidine](/img/structure/B2402856.png)
![3-[(3-Methoxyphenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2402857.png)
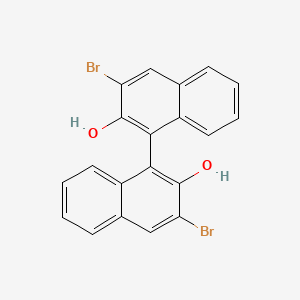
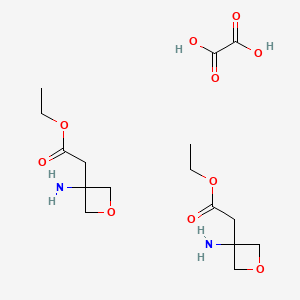
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-[3-[3-(dimethylamino)propyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2402861.png)
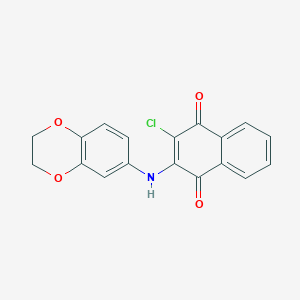

![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide](/img/structure/B2402871.png)
